![molecular formula C17H17ClN2O5S B2597908 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1795442-57-7](/img/structure/B2597908.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . Sulfonamides, on the other hand, are a class of organic compounds that contain a sulfonyl functional group attached to an amine group .
Synthesis Analysis
Oxazoles can be synthesized through a variety of methods, including the Van Leusen Oxazole Synthesis . Sulfonamides can be synthesized by the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom . The structure of sulfonamides consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation . Sulfonamides can participate in a variety of reactions due to the reactivity of the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles and sulfonamides can vary widely depending on the specific compounds. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
Research on similar sulfonamide derivatives, such as tetrazole derivatives, has focused on understanding their molecular structure through X-ray crystallography and their potential interactions with biological targets, such as the cyclooxygenase-2 enzyme (COX-2), through molecular docking studies. These studies are foundational for designing molecules with potential therapeutic applications, particularly as inhibitors of specific enzymes involved in disease processes (Al-Hourani et al., 2015).
Synthesis and Antiviral Activity
The synthesis of sulfonamide derivatives, starting from specific chemical precursors, has been explored to produce compounds with antiviral activities. For example, new sulfonamide derivatives were synthesized and demonstrated certain activities against the tobacco mosaic virus, showcasing the potential of these molecules in developing antiviral agents (Chen et al., 2010).
Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research highlights the potential of sulfonamide derivatives in agricultural applications, particularly in controlling unwanted vegetation while minimizing environmental impact (Moran, 2003).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been explored for their effectiveness as antimicrobial and antiproliferative agents. This line of research underscores the therapeutic potential of sulfonamide derivatives in treating infections and controlling the proliferation of cancer cells, contributing to the development of new drugs with specific biological activities (Abd El-Gilil, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-14-9-11(7-8-15(14)25-17(20)21)26(22,23)19-10-16(24-2)12-5-3-4-6-13(12)18/h3-9,16,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDHDXRQEKRPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3Cl)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

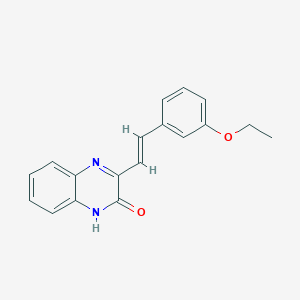
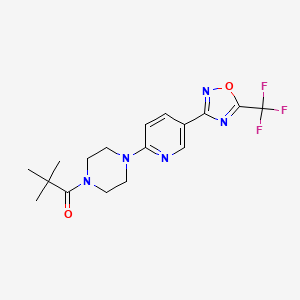
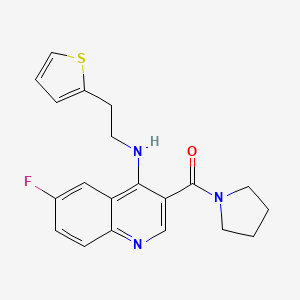
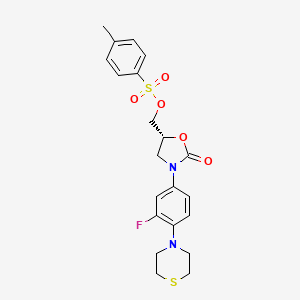
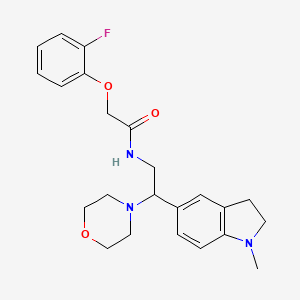
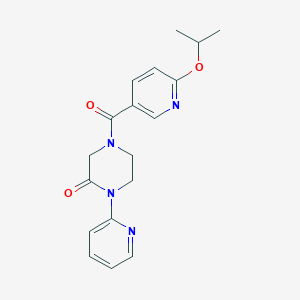
![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)
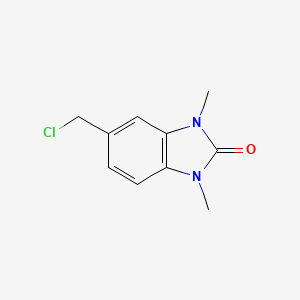
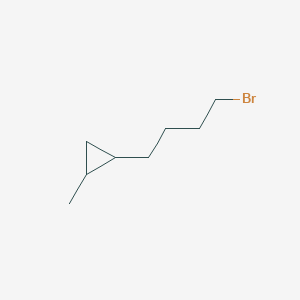
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

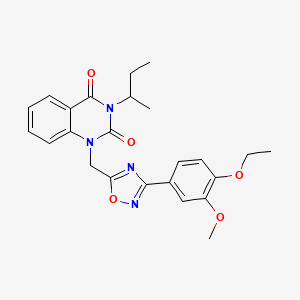
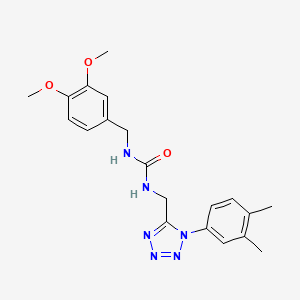
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)